1,6'-Di-HABA Kanamycin A Sulfate

説明

特性

分子式 |

C26H50N6O15 |

|---|---|

分子量 |

686.7 g/mol |

IUPAC名 |

(2S)-4-amino-N-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1 |

InChIキー |

WOGVLSCMQBHQRU-VPEIITBQSA-N |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CNC(=O)[C@H](CCN)O)O)O)O)N |

正規SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N |

製品の起源 |

United States |

An In-depth Technical Guide to 1,6'-Di-HABA Kanamycin A Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6'-Di-HABA Kanamycin A Sulfate, a disubstituted derivative of Kanamycin A. This document delves into its chemical identity, synthesis, and analytical characterization. While primarily known as a synthetic byproduct in the manufacturing of the potent aminoglycoside antibiotic amikacin, this guide explores its inferred mechanism of action and the potential implications of its unique structure on antimicrobial activity and resistance evasion. Detailed protocols for its analytical determination are also provided to support further research and quality control measures.

Introduction: The Context of Aminoglycoside Modification

Kanamycin A, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, has been a cornerstone in treating severe bacterial infections.[1][2] Its broad spectrum of activity is attributed to its ability to bind to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis.[3][4] However, the emergence of bacterial resistance, primarily through the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), has diminished its clinical efficacy.[5][6]

This challenge spurred the development of semi-synthetic derivatives. A landmark achievement in this endeavor was the synthesis of amikacin. Amikacin is produced by the acylation of the 1-amino group of the 2-deoxystreptamine ring of Kanamycin A with an (S)-4-amino-2-hydroxybutyryl (HABA) group.[7] This modification sterically hinders the access of many AMEs, restoring activity against resistant strains.[8] During the synthesis of amikacin, various related substances are formed, including di-substituted derivatives. Among these is 1,6'-Di-HABA Kanamycin A, where a second HABA group is attached to the 6'-amino group of the Kanamycin A backbone.[9][10] This document focuses on the sulfate salt of this specific di-substituted derivative.

Chemical and Physical Properties

1,6'-Di-HABA Kanamycin A Sulfate, also known by its pharmacopeial designation Amikacin EP Impurity F, is a key reference standard for quality control in amikacin production.[11][12]

Chemical Structure

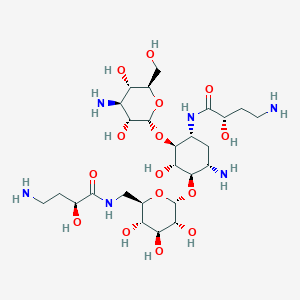

The chemical structure of 1,6'-Di-HABA Kanamycin A is characterized by the presence of two (S)-4-amino-2-hydroxybutyryl (HABA) side chains attached to the Kanamycin A core at the 1 and 6' positions.

Table 1: Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | 6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-4-O-[6-[(2S)-4-amino-2-hydroxybutanoyl]amino-6-deoxy-α-D-glucopyranosyl]-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-D-streptamine | [13] |

| Molecular Formula | C26H50N6O15 | [11] |

| Molecular Weight | 686.71 g/mol | [11] |

| Alternate CAS Number | 197909-67-4 | [11] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1,6'-Di-HABA Kanamycin A Sulfate are not extensively published. However, based on its structure as a poly-hydroxylated and poly-aminated aminoglycoside sulfate salt, it is expected to be highly soluble in water and sparingly soluble in most organic solvents.[14] The multiple amino groups suggest it will have several pKa values in the physiological range.

Synthesis and Purification

1,6'-Di-HABA Kanamycin A is primarily formed as a byproduct during the synthesis of amikacin.[9][10] The synthesis of amikacin involves the selective acylation of the 1-amino group of a protected Kanamycin A derivative.[15] Over-acylation can lead to the formation of di-substituted products, including the 1,6'-di-HABA derivative.

Purification

The separation of 1,6'-Di-HABA Kanamycin A from amikacin and other related substances is typically achieved using chromatographic techniques. Ion-exchange chromatography is a common method for purifying aminoglycosides, taking advantage of the different charges of the molecules.[15] High-performance liquid chromatography (HPLC) is the preferred method for analytical separation and purification.[14]

Mechanism of Action and Biological Activity

Inferred Mechanism of Action

The mechanism of action of 1,6'-Di-HABA Kanamycin A is inferred to be similar to that of other aminoglycosides. It is expected to bind to the A-site of the bacterial 16S rRNA within the 30S ribosomal subunit. This binding interferes with protein synthesis by causing misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and ultimately resulting in bacterial cell death.[3][4]

Antimicrobial Spectrum and Potency

Interaction with Aminoglycoside-Modifying Enzymes (AMEs)

The primary rationale for the development of amikacin was to overcome enzymatic inactivation by AMEs. The HABA moiety at the 1-position provides steric hindrance against several AMEs, including certain acetyltransferases and phosphotransferases.[8]

1,6'-Di-HABA Kanamycin A possesses this protective group at the 1-position and an additional HABA group at the 6'-position. The 6'-amino group is a primary target for AAC(6') enzymes, a prevalent mechanism of resistance.[5] The presence of the bulky HABA group at this position is hypothesized to protect the molecule from inactivation by AAC(6') enzymes. However, dedicated enzymatic assays with purified AMEs are required to confirm this hypothesis and to fully characterize its resistance profile.

Analytical Methodologies

The analysis of 1,6'-Di-HABA Kanamycin A, like other aminoglycosides, is challenging due to the lack of a strong UV-absorbing chromophore.[16] Therefore, analytical methods often involve derivatization or the use of specialized detectors.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of amikacin and its related substances, including 1,6'-Di-HABA Kanamycin A.[14]

Experimental Protocol: HPLC Analysis of Amikacin and Related Substances

This protocol is a representative method and may require optimization for specific instrumentation and applications.

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis with pre-column derivatization, or Charged Aerosol Detector [CAD], or Evaporative Light Scattering Detector [ELSD]).

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

-

Reagents and Mobile Phase:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol).[14] The exact composition should be optimized for separation.

-

Derivatizing Agent (for UV detection): 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) or o-phthalaldehyde (OPA) can be used for pre-column derivatization to introduce a chromophore.[15]

-

-

Sample Preparation:

-

Dissolve the sample containing 1,6'-Di-HABA Kanamycin A Sulfate in the mobile phase or a suitable aqueous solvent.

-

If using pre-column derivatization, follow a validated derivatization protocol. This typically involves mixing the sample with the derivatizing reagent and incubating for a specific time at a controlled temperature.[16]

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Identify the peak corresponding to 1,6'-Di-HABA Kanamycin A by comparing its retention time with that of a certified reference standard.

-

Quantify the compound using a calibration curve generated from standards of known concentrations.

-

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of 1,6'-Di-HABA Kanamycin A. Electrospray ionization (ESI) is a suitable ionization technique for these polar molecules. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. The fragmentation patterns of aminoglycosides typically involve the cleavage of glycosidic bonds and losses of water and ammonia from the sugar and aminocyclitol rings.[17]

Applications in Research and Drug Development

The primary application of 1,6'-Di-HABA Kanamycin A Sulfate is as a certified reference material for the quality control of amikacin drug substance and drug products.[11] It is used to identify and quantify this specific impurity in routine analysis.

As a research chemical, it can be used in several areas:

-

Structure-Activity Relationship (SAR) Studies: To understand the impact of di-acylation on the antimicrobial activity and resistance profile of kanamycin A.

-

Enzymology: As a substrate to study the activity and specificity of various aminoglycoside-modifying enzymes.

-

Development of Analytical Methods: As a standard for the development and validation of new analytical techniques for aminoglycoside analysis.

Conclusion and Future Perspectives

1,6'-Di-HABA Kanamycin A Sulfate is a well-defined chemical entity that plays a crucial role in the quality assessment of amikacin. While its biological activity is not yet fully characterized, its unique structure, featuring HABA groups at both the 1 and 6' positions, presents an interesting case for further investigation. Future research should focus on determining its antimicrobial potency against a broad range of clinically relevant bacteria, including multidrug-resistant strains. Elucidating its interactions with a panel of aminoglycoside-modifying enzymes will be critical in understanding whether this di-substituted derivative offers any advantages over existing aminoglycosides in combating bacterial resistance. Such studies will not only provide valuable insights into the structure-activity relationships of aminoglycosides but could also inform the design of novel and more robust antibiotics.

References

-

Gunawardana, G., Childress, C., Tripp, M., Zhang, X., & West, P. (1997). The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin. The Journal of Antibiotics, 50(10), 887-889. [Link]

-

Veeprho. (n.d.). Amikacin EP Impurity F | CAS 197909-67-4. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2020). Improvement of Related Compound Analytical Method in Amikacin by High-Performance Liquid Chromatography. Rasayan Journal of Chemistry, 13(2), 996-1003. [Link]

-

El-Gindy, A., El-Yazby, F., Maher, M. M., & Shabana, M. M. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science, 52(7), 633–641. [Link]

-

Pharmaffiliates. (n.d.). Amikacin-Impurities. Retrieved from [Link]

-

Selective modification of the 3''-amino group of Kanamycin prevents significant loss of activity in resistant bacterial strains. (2015). Organic & Biomolecular Chemistry, 14(2). [Link]

-

Wikipedia. (2024). Kanamycin A. Retrieved from [Link]

-

PubChem. (n.d.). Amikacin. Retrieved from [Link]

-

PubMed. (1997). The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin. The Journal of Antibiotics, 50(10), 887-889. [Link]

-

Antibiotic Kinetics Help. (n.d.). Aminoglycosides. Retrieved from [Link]

- Google Patents. (n.d.). US5763587A - Process for the synthesis of amikacin.

- Google Patents. (n.d.). CN1057053A - New Synthesis Method of Amikacin.

-

J-STAGE. (1997). The Identification of 1, 6'- and 1, 3"-Di-N-(L-4-amino-2-hydroxybutyryI) Derivatives of Kanamycin as Synthetic Byproducts of Amikacin. The Journal of Antibiotics, 50(10), 887-889. [Link]

-

Molecules. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules, 23(2), 284. [Link]

-

Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]

-

SynThink. (n.d.). Amikacin EP Impurities and Related Compounds. Retrieved from [Link]

-

University of Hertfordshire. (2025). Kanamycin. Retrieved from [Link]

-

ResearchGate. (n.d.). Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. Retrieved from [Link]

-

Kotra, L. P., Haddad, J., & Mobashery, S. (2000). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 44(12), 3249–3256. [Link]

-

Pharmaffiliates. (n.d.). Amikacin Sulfate-Impurities. Retrieved from [Link]

-

Wang, J., Zhang, F., Ying, Z., & Hong, L. (2015). Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n. Chromatographia, 78(15-16), 1031–1039. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

SpectraBase. (n.d.). AMIKACIN;1-N-(4-AMINO-2-HYDROXYBUTYRYL)-KANAMYCIN-A. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Chemical structure of kanamycin A (KAN) (b) and LAA12. Retrieved from [Link]

-

PubMed. (1982). Molecular secondary ion mass spectra of kanamycins. The Journal of Antibiotics, 35(1), 102-105. [Link]

-

precisionFDA. (n.d.). 1,3-DI-HABA KANAMYCIN A. Retrieved from [Link]

-

PubMed. (1973). Letter: Syntheses of 1-n-(S)-4-amino-2-hydroxybutyryl)-kanamycin B and -3', 4'-dideoxykanamycin B active against kanamycin-resistant bacteria. The Journal of Antibiotics, 26(7), 412-415. [Link]

-

ResearchGate. (n.d.). (A) Structure of kanamycin A (1), kanamycin B (2) and kanamycin C (3). Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Research Progress on Kanamycin Resistance Mechanism. Retrieved from [Link]

-

PubMed Central. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 1-13. [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

PubMed Central. (2011). Aminoglycoside Modifying Enzymes. Microbiology Spectrum, 1(1), 1-28. [Link]

-

Pharmaceuticals. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Pharmaceuticals, 15(4), 1177. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Kanamycin sulphate. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics. Frontiers in Chemistry, 10, 988311. [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

Sources

- 1. bmse000201 Kanamycin at BMRB [bmrb.io]

- 2. Kanamycin A - Wikipedia [en.wikipedia.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. rsc.org [rsc.org]

- 5. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. massbank.eu [massbank.eu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. veeprho.com [veeprho.com]

- 13. veeprho.com [veeprho.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

1,6'-Di-HABA Kanamycin A Sulfate synthesis and purification

Technical Whitepaper: Synthesis and Purification of 1,6'-Di-HABA Kanamycin A Sulfate

Part 1: Executive Summary & Strategic Context

1,6'-Di-HABA Kanamycin A (1,6'-di-N-[(S)-4-amino-2-hydroxybutyryl]kanamycin A) is a critical impurity and reference standard in the manufacturing of Amikacin. While Amikacin is the mono-acylated product (at the N-1 position), the high nucleophilicity of the N-6' amine often leads to over-acylation, producing the 1,6'-di-substituted congener.

For drug development professionals, the intentional synthesis of this molecule is not for therapeutic use, but to establish a Qualified Reference Standard for HPLC purity profiling and Quality Control (QC) release testing of Amikacin sulfate APIs.

This guide details a non-selective "over-acylation" strategy to intentionally maximize the yield of the 1,6'-di-HABA derivative, followed by a specific ion-exchange purification protocol to isolate it from mono-acylated and tri-acylated byproducts.

Part 2: Chemical Strategy & Mechanism

To synthesize the target, we must invert the logic used in Amikacin synthesis. Standard Amikacin synthesis uses Zinc (Zn²⁺) chelation or N-6' protection (e.g., Cbz) to prevent reaction at N-6'. Here, we exploit the natural reactivity order of Kanamycin A amines.

Reactivity Order of Kanamycin A Amines:

-

N-6' (Primary, unhindered): Most reactive.

-

N-1 (Primary, adjacent to hydroxyl): High reactivity.

-

N-3 (Secondary): Sterically hindered.

-

N-3'' (Primary): Moderately reactive but often less accessible in specific conformations.

Synthetic Logic: By introducing an excess (>2.5 equivalents) of the activated HABA ester (N-hydroxysuccinimide ester of benzyloxycarbonyl-protected HABA) to unprotected Kanamycin A, the reaction kinetically favors the acylation of the two most reactive centers: N-6' and N-1 .

Part 3: Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Kanamycin A (Free Base) | >98% Purity | Starting Scaffold |

| PHBA-NOS Ester | (S)-4-benzyloxycarbonylamino-2-hydroxybutyric acid N-hydroxysuccinimide ester | Acylating Agent |

| THF / Water | 1:1 Mixture | Solvent System |

| Palladium on Carbon (Pd/C) | 10% loading | Hydrogenolysis Catalyst |

| Amberlite™ CG-50 | Type I (Weak Acid Cation) | Purification Resin |

| Sulfuric Acid | 1N Solution | Salt Formation |

Step-by-Step Synthesis Workflow

Step 1: Non-Selective Acylation

-

Dissolve 10.0 g (20.6 mmol) of Kanamycin A free base in 100 mL of water.

-

Add 100 mL of Tetrahydrofuran (THF).

-

Add 18.0 g (51.5 mmol, ~2.5 eq) of PHBA-NOS ester.

-

Note: The excess reagent ensures that after the highly reactive N-6' is acylated, sufficient reagent remains to drive the N-1 acylation.

-

-

Stir the mixture at room temperature (20–25°C) for 18 hours .

-

Monitor reaction by TLC (System: CHCl₃:MeOH:NH₄OH 1:1:1). The target spot will appear less polar than the mono-substituted Amikacin intermediate.

-

Concentrate the solution under vacuum to remove THF.

Step 2: Deprotection (Hydrogenolysis)

-

Dissolve the crude oily residue (containing N-Cbz protected intermediate) in 150 mL of 50% aqueous dioxane.

-

Add 2.0 g of 10% Pd/C catalyst.

-

Hydrogenate at 40 psi (2.7 bar) for 6 hours at room temperature.

-

Filter through a Celite pad to remove the catalyst.

-

Evaporate the filtrate to dryness to obtain the crude aminoglycoside mixture.

Step 3: Salt Formation (Pre-Purification)

-

Dissolve crude solid in water.[1]

-

Adjust pH to 6.0 using 1N H₂SO₄.

-

Lyophilize to obtain the crude sulfate salt mixture.

Part 4: Purification Strategy (Self-Validating)

The separation relies on the basicity difference.

-

Kanamycin A: 4 free amines (Most Basic/Retained).[2]

-

Amikacin (1-N-HABA): 3 free amines + 1 amide.

-

1,6'-Di-HABA Target: 2 free amines + 2 amides (Least Basic/Elutes First).

Ion Exchange Chromatography Protocol

-

Column Preparation: Pack a glass column (5 cm x 60 cm) with Amberlite CG-50 (NH₄⁺ form).

-

Loading: Dissolve 5 g of the crude mixture in 20 mL water and load onto the column.

-

Elution Gradient:

-

Wash with 500 mL Deionized Water.

-

Elute with 0.1 M NH₄OH (Target elutes here).

-

Increase to 0.3 M NH₄OH (Mono-substituted Amikacin elutes here).

-

Increase to 0.5 M - 1.0 M NH₄OH (Unreacted Kanamycin elutes here).

-

-

Fraction Analysis: Collect 20 mL fractions. Spot on TLC or analyze by HPLC.

-

Validation: The 1,6'-Di-HABA fractions will elute before the Amikacin fractions due to lower charge density.

-

-

Isolation: Pool fractions containing the pure target. Concentrate and lyophilize.

Final Sulfate Salt Conversion

-

Dissolve the purified free base in water.

-

Titrate carefully with 1N H₂SO₄ to pH 4.5.

-

Precipitate by adding the solution dropwise into excess Methanol.

-

Filter and dry under vacuum at 45°C.

Part 5: Visualization of Workflows

Diagram 1: Synthesis & Reaction Logic

Diagram 2: Purification Logic (Chromatography)

Part 6: Characterization & Validation

To ensure the integrity of the synthesized standard, compare analytical data against established literature values (Gunawardana et al., 1997).

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: 787.4 m/z (Calculated for C₂₈H₅₄N₆O₁₉).

-

Note: Amikacin [M+H]⁺ is 586.6 m/z. The mass shift of +201 Da corresponds to the second HABA moiety.

-

-

¹H NMR (D₂O):

-

Diagnostic shift of the H-6' protons. In Kanamycin A, H-6' is ~3.0 ppm. In 1,6'-Di-HABA, the acylation causes a downfield shift and splitting pattern change due to the amide linkage.

-

-

HPLC Retention:

-

The 1,6'-Di-HABA derivative typically elutes after Amikacin on Reverse Phase (C18) ion-pair HPLC due to increased hydrophobicity from the second side chain, but before Amikacin on Cation Exchange.

-

References

-

Gunawardana, G., et al. (1997).[3] "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics, 50(10), 887-889.[3]

-

Kawaguchi, H., et al. (1979). "Process for the selective synthesis of amikacin." United States Patent 4,136,254.[4][5][6]

-

Tsuchiya, T., et al. (1979).[4][5][6][7] "Synthesis of amikacin from kanamycin A." Tetrahedron Letters, 20(51), 4951-4954.

-

Cron, M. J., et al. (1979).[7] "Acetylation of Aminoglycosides." Journal of the Chemical Society, Chemical Communications, 266.

Sources

- 1. US4120955A - Method for production of kanamycin C and its derivatives - Google Patents [patents.google.com]

- 2. KR830002204B1 - Method for preparing kanamycin A derivative - Google Patents [patents.google.com]

- 3. The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DD283564A5 - PROCESS FOR THE SYNTHESIS OF AMIKACIN - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]

- 7. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

Technical Guide: Mechanism of Action of 1,6'-Di-HABA Kanamycin A Sulfate

[2]

Executive Summary

1,6'-Di-HABA Kanamycin A Sulfate (1,6'-di-N-(L-4-amino-2-hydroxybutyryl)kanamycin A) is a semi-synthetic aminoglycoside derivative.[1][] It is structurally characterized by the acylation of both the N-1 amino group of the 2-deoxystreptamine (2-DOS) ring and the N-6' amino group of the 6-amino-6-deoxy-D-glucose ring with the L-HABA moiety.[1][]

Core Mechanism: Like its parent Kanamycin A and mono-substituted analog Amikacin, it functions by irreversibly binding to the bacterial 30S ribosomal subunit.[1] However, the N-6' modification introduces significant steric constraints that alter its binding affinity and resistance profile compared to Amikacin.[1]

Key Characteristic:

-

Resistance Evasion: The dual HABA chains render the molecule refractory to a broader spectrum of Aminoglycoside Modifying Enzymes (AMEs), specifically AAC(6').[1]

-

Binding Penalty: The bulk at the N-6' position often reduces affinity for the 16S rRNA A-site compared to the N-1 mono-substituted Amikacin, explaining its status as a secondary analog rather than a primary therapeutic.[1][]

Chemical Structure & Molecular Logic[2]

To understand the mechanism, one must deconstruct the molecule's topology relative to the ribosome.

The Core Scaffold

-

Ring I (6-amino-6-deoxy-D-glucose): Primary recognition element for the 16S rRNA.[1][]

-

Ring II (2-deoxystreptamine, 2-DOS): The central scaffold.[1][]

-

Ring III (3-amino-3-deoxy-D-glucose): Provides auxiliary binding contacts.[1][]

The HABA Modifications

The L-(-)-

-

N-1 Substitution (The "Amikacin" Motif):

-

N-6' Substitution (The "Di-HABA" Motif):

-

Function: Acylates the amine typically responsible for electrostatic interaction with the phosphate backbone of A1408.

-

Consequence: While it prevents acetylation by AAC(6') enzymes (a common resistance mechanism), the steric bulk of the HABA group at this position can destabilize the drug-ribosome complex, often resulting in higher Minimum Inhibitory Concentrations (MIC) compared to Amikacin.[1]

-

Mechanism of Action (MOA)[1][2]

The MOA follows a three-stage cascade: Uptake

Phase 1: Ribosomal Targeting

The molecule diffuses through porins (Gram-negative) and is actively transported across the inner membrane (EDP-I/II phases).[1][] Once in the cytoplasm, it targets the Helix 44 (h44) of the 16S rRNA within the 30S subunit.

Phase 2: The Binding Interface (Critical Divergence)

In Kanamycin A, the N-6' amine forms a direct hydrogen bond with the phosphate oxygen of Adenine 1408 (A1408) .[1]

-

In Amikacin (1-HABA): The N-6' is free, maintaining this high-affinity anchor.[1][] The N-1 HABA adds extra contacts.

-

In 1,6'-Di-HABA: The N-6' is acylated.[1][][3] The HABA group must fold away from the interface to avoid a steric clash. This entropic penalty explains why 1,6'-Di-HABA is generally less potent than Amikacin.[1][] However, it remains active because the N-1 HABA provides compensatory binding energy.[1]

Phase 3: Translational Misreading

Upon binding, the drug locks the essential adenines (A1492, A1493) into a "flipped-out" conformation.[1]

-

Cognate Mimicry: This conformation mimics the state induced by correct codon-anticodon pairing.[1]

-

Loss of Proofreading: The ribosome accepts near-cognate tRNAs.[1]

-

Mistranslation: Incorrect amino acids are incorporated, producing toxic, misfolded proteins that disrupt the bacterial membrane, leading to cell death.[1][4]

Visualization: Signaling & Interaction Pathway[2]

The following Graphviz diagram illustrates the comparative binding logic and resistance evasion pathways.

Caption: Comparative mechanistic pathway showing how dual HABA substitution blocks resistance enzymes (AAC/ANT/APH) while modulating ribosomal affinity through steric interactions at N-6'.[1][]

Experimental Protocols for Validation

To confirm the identity and activity of 1,6'-Di-HABA Kanamycin A (specifically distinguishing it from Amikacin), the following protocols are standard.

Protocol A: High-Resolution HPLC Separation

Purpose: To separate the 1,6'-Di-HABA analog (impurity) from Amikacin (1-HABA).[1][]

-

Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase A: 0.1 M Sodium Sulfate + 0.1% Octanesulfonic acid (Ion Pairing Agent), pH 3.0.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic 90% A / 10% B (Adjust based on column retention).

-

Detection: Electrochemical (Pulsed Amperometric Detection) or UV at 200nm (low sensitivity) / post-column derivatization with ninhydrin.[1][]

-

Validation Criterion: 1,6'-Di-HABA typically elutes after Amikacin due to increased hydrophobicity from the second HABA chain.[1][]

Protocol B: Ribosomal Binding Affinity Assay (Cell-Free)

Purpose: To quantify the "Binding Penalty" of the N-6' substitution.[1][]

-

Reagents: Purified E. coli 70S ribosomes, [3H]-Dihydrostreptomycin (tracer).[1][]

-

Method: Competition binding assay.

-

Steps:

-

Analysis: Plot % Bound vs. Log[Concentration]. Calculate

.-

Expected Result:

of 1,6'-Di-HABA > Amikacin (indicating weaker binding).[1][]

-

Protocol C: MIC Profiling against AAC(6') Strains

Purpose: To demonstrate resistance evasion.[1][]

| Strain Type | Enzyme Profile | Kanamycin A MIC | Amikacin MIC | 1,6'-Di-HABA MIC (Predicted) |

| E. coli (WT) | None | 2-4 µg/mL | 1-2 µg/mL | 4-8 µg/mL (Lower intrinsic potency) |

| S. aureus | ANT(4') | >64 µg/mL | 2-4 µg/mL | 4-8 µg/mL |

| P. aeruginosa | AAC(6')-Ib | >128 µg/mL | 4-16 µg/mL* | 4-16 µg/mL (Retains activity) |

*Amikacin is a substrate for some AAC(6') variants, but 1,6'-Di-HABA is chemically blocked from acetylation.[1][]

Structure-Activity Relationship (SAR) Summary

The following table synthesizes the impact of the HABA groups on the Kanamycin core.

| Feature | Kanamycin A | Amikacin (1-HABA) | 1,6'-Di-HABA Kanamycin |

| N-1 Substituent | -H | L-HABA | L-HABA |

| N-6' Substituent | -H | -H | L-HABA |

| Ribosome Affinity | High | High (Enhanced) | Moderate (Steric Penalty) |

| Susceptibility to ANT(2'') | High | Resistant | Resistant |

| Susceptibility to AAC(6') | High | Moderate | Fully Resistant (Chemically Blocked) |

| Primary Role | Parent Drug | Therapeutic Standard | Impurity / SAR Probe |

References

-

Gunawardana, G., et al. (1997).[1][][6] "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics, 50(10), 887-889.[1][][6] Link

-

Magnet, S., & Blanchard, J. S. (2005).[1] "Molecular insights into aminoglycoside action and resistance." Chemical Reviews, 105(2), 477-498.[1][] Link[1][]

-

Kondo, S., & Hotta, K. (1999).[1] "Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications." Journal of Infection and Chemotherapy, 5(1), 1-9.[1][] Link

-

Umezawa, H. (1982).[1] "Mechanism of resistance to aminoglycoside antibiotics."[1] Advances in Carbohydrate Chemistry and Biochemistry, 30, 183-225.[1][] Link

-

United States Pharmacopeia (USP). "Amikacin Sulfate Monograph: Organic Impurities."[1] (Standard validation for separating di-substituted species). Link[1][]

Sources

- 1. Kanamycin A - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens [frontiersin.org]

- 4. goldbio.com [goldbio.com]

- 6. The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1,6'-Di-HABA Kanamycin A Sulfate & Aminoglycoside Optimization

Executive Summary

This technical guide provides a rigorous analysis of 1,6'-Di-HABA Kanamycin A Sulfate , a critical structural analogue and process impurity encountered during the synthesis of the semi-synthetic antibiotic Amikacin .[1] While Amikacin (1-N-HABA Kanamycin A) represents a gold standard in overcoming aminoglycoside resistance, the formation of the 1,6'-di-acylated derivative highlights the challenges of regioselective modification on the kanamycin scaffold.[1][2][3] This document details the mechanistic basis of HABA (L-4-amino-2-hydroxybutyryl) derivatization, the synthetic pathways leading to mono- vs. di-substitution, and the high-performance liquid chromatography (HPLC) protocols required for their separation.[1][2][3]

Structural Pharmacophore and Mechanistic Rationale[1][4]

The Role of the HABA Moiety

Aminoglycosides (AGs) like Kanamycin A function by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, causing codon misreading and inhibition of translocation.[1][2] However, bacterial resistance is frequently mediated by Aminoglycoside Modifying Enzymes (AMEs) , which acetylate (AAC), phosphorylate (APH), or adenylate (ANT) specific amino or hydroxyl groups on the AG scaffold.[1][2][3][4][5][6]

The introduction of the HABA (L-4-amino-2-hydroxybutyric acid) side chain at the N-1 position of the 2-deoxystreptamine (2-DOS) ring preserves ribosomal affinity while providing steric hindrance against AMEs.[1][2][3][7]

-

Amikacin: 1-N-HABA Kanamycin A. Potent, resistant to many AMEs.[1][2][3]

-

1,6'-Di-HABA Kanamycin A: Acylated at both N-1 (2-DOS ring) and N-6' (6-amino-6-deoxy-D-glucose ring).[1][2][3] This species is typically considered a process impurity (EP Impurity F) that results from "over-acylation" or lack of regioselectivity.[1][2][3]

Structure-Activity Relationship (SAR)

The N-1 amino group is the optimal site for acylation.[1][2][3] Modification at the N-6' position, which is highly reactive, often occurs competitively.[1][2]

-

N-1 Modification: Blocks binding of AAC(3) and APH(3') enzymes without destroying ribosomal binding.[1][2][3]

-

N-6' Modification: The N-6' amine is a primary recognition point for the ribosome.[1][2][3] While N-1 acylation is tolerated, simultaneous acylation at N-6' (as in the di-HABA derivative) can drastically alter the drug's binding kinetics and antibacterial potency, rendering it a critical impurity to control [1].[1][2][3]

Synthetic Challenges: Regioselectivity and Side Reactions[1]

Synthesizing Amikacin from Kanamycin A requires distinguishing between four amine groups (N-1, N-3, N-6', N-3'').[1][2][3] The N-6' amine is often the most nucleophilic, making the selective acylation of N-1 thermodynamically challenging.[1]

The Zinc-Chelation Strategy

To achieve N-1 selectivity, a Zinc Acetate complexation strategy is standard.[1][2][3] Zinc ions chelate the N-1 and N-3 amines of the 2-DOS ring, temporarily activating the N-1 position or protecting others depending on the specific protecting group strategy (e.g., using TS-protection).[1][2][3]

If the protection step is inefficient or the acylating agent (activated HABA ester) is present in excess, the reaction proceeds to acylate the highly accessible N-6' position, yielding 1,6'-Di-HABA Kanamycin A .[1][2]

Visualization of the Synthetic Pathway

The following diagram illustrates the bifurcation between the desired Amikacin pathway and the formation of the Di-HABA impurity.

Figure 1: Synthetic bifurcation showing the origin of 1,6'-Di-HABA Kanamycin A due to loss of regioselectivity during the acylation step.[1][2][3]

Analytical Characterization and Separation

Due to the lack of a strong UV chromophore in the aminoglycoside backbone, detecting and separating the di-HABA impurity from Amikacin requires specialized HPLC techniques.[1] The 1,6'-Di-HABA derivative is more hydrophobic than Amikacin due to the addition of a second hydroxybutyryl chain.[1]

Critical Quality Attributes (CQA)

-

Amikacin (Target): Mono-acylated.[1][2][3] Retention time (

) ~4.5 min (method dependent).[1][2][3] -

1,6'-Di-HABA (Impurity): Di-acylated.[1][2][3] Elutes after Amikacin in Reverse Phase (RP) modes due to increased hydrophobicity.[1][2][3]

Protocol: HPLC-MS Separation

This protocol utilizes ion-pairing chromatography coupled with Mass Spectrometry for definitive identification [2][3].[1][2][3]

Reagents:

-

Mobile Phase A: 250 mM Ammonium Formate + 1.4% Formic Acid (aq).[1][2][3][8]

-

Column: C18 (e.g., Acchrom Click XIon or Inertsil ODS-3), 250 x 4.6 mm, 5 μm.[1][2][3]

Workflow:

| Step | Parameter | Setting / Instruction |

| 1 | Equilibration | Flush column with 95% A / 5% B for 30 mins at 30°C. |

| 2 | Sample Prep | Dissolve Amikacin Sulfate sample in water (1 mg/mL). Filter (0.22 μm).[1][2][3] |

| 3 | Gradient | Isocratic or shallow gradient (e.g., 5-10% B) to resolve the polar AGs. |

| 4 | Detection | MS (ESI+): Scan range m/z 100–1000.[1][2][3] Target Ions: Amikacin: |

| 5 | Derivatization (Optional) | If using UV/Vis: Pre-column derivatization with Ninhydrin or Fmoc-Cl is required to visualize peaks at 330 nm or 254 nm.[1][2][3] |

Logical Workflow for Impurity Identification

The following diagram outlines the decision matrix for characterizing unknown impurities in Amikacin bulk drug substance.

Figure 2: Analytical decision tree for identifying high-molecular-weight impurities in Amikacin samples.

Biological Implications and Toxicity[1]

Resistance Mechanisms

The efficacy of Amikacin relies on the 1-N-HABA group blocking the access of R-factor mediated enzymes.[1]

-

AAC(6')-type enzymes: These acetylate the 6'-amino group.[1][2][3]

-

Impact of 1,6'-Di-HABA: Since the 6' position is already acylated with HABA in the di-substituted impurity, it is chemically inert to AAC(6').[1][2][3] However, this "protection" is pyrrhic; the bulky HABA group at the 6' position interferes with the ribosomal 16S rRNA binding pocket (A-site), significantly reducing antibacterial activity compared to Amikacin [4].[1][2]

Toxicity Profile

Aminoglycosides are known for nephrotoxicity (kidney) and ototoxicity (ear).[1][2][3]

-

Accumulation: Multi-acylated derivatives often exhibit altered pharmacokinetics.[1][2][3] While specific toxicological data on isolated 1,6'-Di-HABA is limited compared to the parent drug, impurities in AGs are generally strictly regulated (limits often <0.5%) to prevent synergistic toxicity or allergic sensitization.[1][2][3]

-

Regulatory Status: 1,6'-Di-HABA Kanamycin A is listed as a specific impurity in European Pharmacopoeia (EP) and USP monographs (often designated as Impurity F or similar).[1][2][3] Its presence indicates a failure in the synthesis process control [5].[1]

References

-

Gunawardana, G., et al. (1997).[1][2][3] "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics.

-

Wang, J., et al. (2015).[1][2][3][9] "Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MSn." Chromatographia. [1][2][3]

-

Haggag, R.S., et al. (2014).[1][2][3][10] "Liquid chromatographic determination of amikacin sulphate after pre-column derivatization." Journal of Chromatographic Science. [1][2][3]

-

Ramirez, M.S., & Tolmasky, M.E. (2010).[1][2][3][11] "Aminoglycoside Modifying Enzymes." Drug Resistance Updates.

-

European Pharmacopoeia (Ph.[1][2][3] Eur.). "Amikacin Sulfate Monograph - Impurities Section."[1][2][3] [1][2][3]

Sources

- 1. Kanamycin A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kanamycin sulfate mixture of Kanamycin A (main component) and Kanamycin B and C 70560-51-9 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,6'-Di-HABA Kanamycin A | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Liquid chromatographic determination of amikacin sulphate after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aminoglycoside Modifying Enzymes [pdb101-east.rcsb.org]

Application Note: HPLC Analysis of 1,6'-Di-HABA Kanamycin A Sulfate

This Application Note and Protocol guide details the analysis of 1,6'-Di-HABA Kanamycin A Sulfate , a critical process-related impurity in the synthesis of Amikacin.[1][2]

Target Analyte: 1,6'-Bis(L-4-amino-2-hydroxybutyryl)kanamycin A Sulfate Common Designation: Amikacin Impurity F (EP), Amikacin Impurity B (Select Sources) Primary Method: HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection)[1][2]

Executive Summary

1,6'-Di-HABA Kanamycin A is a di-substituted byproduct formed during the acylation of Kanamycin A to produce Amikacin.[1][2] While Amikacin is mono-acylated at the N-1 position, over-acylation results in the 1,6'-di-HABA species.[1][2] Because aminoglycosides lack significant UV chromophores and are highly polar, standard RP-HPLC is insufficient.[1][2]

This guide outlines the Gold Standard Method (HPAEC-PAD) , aligned with USP/EP monographs for Amikacin, which provides superior sensitivity and selectivity without derivatization.[1][2] An alternative Ion-Pair RP-HPLC method is provided for laboratories lacking electrochemical detection.[1][2]

Chemical Profile & Handling

-

Molecular Weight: 686.71 g/mol (Free Base)[2]

-

Solubility: Highly soluble in water (>50 mg/mL); insoluble in organic solvents (methanol, acetonitrile).[2]

-

Stability: Hygroscopic.[1][2] Store at -20°C. Reconstituted solutions are stable for 24 hours at 4°C.

Critical Handling Note: As a sulfate salt, the substance is prone to moisture absorption.[2] Weighing must be performed rapidly in a controlled humidity environment.[1][2]

Analytical Strategy: The Logic of HPAEC-PAD

Aminoglycosides are carbohydrates containing amine groups.[1][2] At high pH (pH > 12), the hydroxyl groups on the sugar rings partially ionize (

-

Mechanism: Anion exchange based on the

of hydroxyl groups.[2] -

Detection: Pulsed Amperometric Detection (PAD) oxidizes the amine and hydroxyl groups on a gold electrode, generating a current proportional to concentration.[2]

-

Why not UV? The HABA side chain adds minimal UV absorption (200-210 nm), leading to poor signal-to-noise ratios and interference from mobile phase buffers.[1][2]

Method I: HPAEC-PAD (Pharmacopeial Standard)

This method is the industry standard for Amikacin impurity profiling, offering high resolution between Kanamycin, Amikacin, and the di-substituted Impurity F.[1][2]

Instrumentation & Conditions

| Parameter | Specification |

| System | Ion Chromatography System (e.g., Dionex ICS-5000+) |

| Column | Anion Exchange: CarboPac MA1 (4 x 250 mm) or equivalent |

| Guard Column | CarboPac MA1 Guard (4 x 50 mm) |

| Mobile Phase | 115 mM Sodium Hydroxide (NaOH) |

| Flow Rate | 0.5 mL/min |

| Temperature | 30°C |

| Injection Volume | 10–20 µL |

| Detection | PAD with Gold Working Electrode & Ag/AgCl Reference |

| Run Time | 30–45 minutes |

Waveform Settings (Quadruple Potential)

Standard carbohydrate waveform optimized for aminoglycosides:

-

E1 (Detection): +0.1 V (400 ms)

-

E2 (Oxidation/Cleaning): +2.0 V (20 ms)

-

E3 (Reduction/Activation): -0.6 V (10 ms)

-

E4 (Stabilization): -0.1 V (60 ms)

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Standard Preparation:

-

Equilibration:

-

Flush column with 115 mM NaOH for at least 1 hour until the baseline is stable (< 5 nC drift).

-

-

Analysis:

Method II: Ion-Pair RP-HPLC (Alternative)

For labs without PAD, this method uses volatile ion-pairing agents to retain the polar aminoglycosides on a C18 column.[1][2]

Instrumentation & Conditions

| Parameter | Specification |

| Column | C18 (e.g., Waters XBridge C18), 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 20 mM Pentafluoropropionic Acid (PFPA) in Water |

| Mobile Phase B | 20 mM PFPA in Acetonitrile |

| Gradient | 95% A (0-5 min) |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) |

| Temp | 35°C |

Note: UV detection at 205 nm is possible but offers low sensitivity for impurities.[2]

Data Analysis & System Suitability[1][2][6][8][9]

Identification

Calculate the Relative Retention Time (RRT) relative to the Amikacin peak.[2]

Acceptance Criteria

-

Resolution (

): -

Tailing Factor:

.[1][2] -

Precision: RSD

for impurity peak area (n=6).

Visual Workflow

Caption: Decision tree for selecting and executing the appropriate HPLC method for 1,6'-Di-HABA Kanamycin A analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Retention (HPAEC) | Carbonate uptake in NaOH eluent.[1][2] | Prepare fresh eluent using 50% NaOH solution; keep under Helium.[2] |

| Baseline Drift (PAD) | Electrode fouling.[2] | Clean Gold electrode (polishing) or replace disposable electrode.[2] |

| Poor Resolution (Impurity F/Amikacin) | Column aging or incorrect NaOH conc.[2] | Verify NaOH concentration (115 mM).[2][6] Lower concentration increases retention.[1][2] |

| Low Sensitivity (UV) | Lack of chromophore.[2][7] | Switch to ELSD/CAD or use HPAEC-PAD.[1][2] |

References

-

United States Pharmacopeia (USP) . Amikacin Sulfate Monograph. USP-NF.[1][2] Link[1][2]

-

European Pharmacopoeia (Ph.[2] Eur.) . Amikacin Sulfate Monograph 01/2008:1290. Link[1][2]

-

Thermo Fisher Scientific . Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements. Application Note 268. Link

-

Gunawardana, G., et al. (1997).[2][] The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin. The Journal of Antibiotics, 50(10), 887–889.[2][] Link

-

LGC Standards . 1,6'-Di-HABA Kanamycin A Sulfate (Amikacin Impurity F). Product Sheet. Link

Sources

- 1. Amikacin EP Impurity B - SRIRAMCHEM [sriramchem.com]

- 2. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. crslaboratories.com [crslaboratories.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Note and Protocol for the Preparation of 1,6'-Di-HABA Kanamycin A Sulfate Analytical Standard

Introduction

Kanamycin A is an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, exhibiting broad-spectrum activity against many Gram-positive and most Gram-negative bacteria.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit, which interferes with protein synthesis and leads to a bactericidal effect.[2][3] Due to its potency, Kanamycin is widely used in both clinical applications and molecular biology research as a selective agent.[3][4]

The 1,6'-Di-HABA (4-hydroxy-2,3-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione) derivative of Kanamycin A represents a modified form of the parent antibiotic, likely synthesized for specific analytical or research purposes, such as use in immunoassays or as a labeled tracer. The accurate preparation of analytical standards for such modified compounds is a critical prerequisite for achieving reliable and reproducible results in quantitative analyses, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzyme-linked immunosorbent assays (ELISA).[5][6]

This document provides a comprehensive, field-proven protocol for the preparation of 1,6'-Di-HABA Kanamycin A Sulfate standard solutions. The causality behind each step is explained to ensure scientific integrity and empower researchers to adapt the protocol to their specific needs while adhering to rigorous quality standards. This protocol is grounded in established principles for handling aminoglycoside antibiotics and is designed to be a self-validating system through integrated quality control checks.[7][8]

Materials and Equipment

Reagents

-

1,6'-Di-HABA Kanamycin A Sulfate Salt: (e.g., TRC-D212770 or equivalent)[9]. Procure from a reputable supplier and obtain a Certificate of Analysis (CoA).

-

Solvent: HPLC-grade or ultrapure (Type I) water. Kanamycin sulfate is freely soluble in water.[4][10]

-

Sterile Filters: 0.22 µm syringe filters (e.g., PVDF or PES).

-

pH Adjustment (optional): Dilute solutions of analytical grade sulfuric acid or sodium hydroxide.

Equipment

-

Analytical Balance: Calibrated, with a readability of at least 0.01 mg.

-

Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 50 mL, 100 mL).

-

Pipettes: Calibrated micropipettes and Class A volumetric pipettes.

-

Vortex Mixer

-

Sonicator (optional): To aid in dissolution.

-

pH Meter: Calibrated.

-

Storage Vials: Amber glass or opaque polypropylene vials to protect from light.[11][12]

Protocol for Standard Preparation

This protocol is designed to prepare a primary stock solution and subsequent working standards. The entire process should be conducted in a clean, controlled environment to prevent contamination.

Pre-Preparation: The Foundation of Accuracy

Before weighing, it is crucial to equilibrate the 1,6'-Di-HABA Kanamycin A Sulfate container to ambient temperature for at least 30 minutes. This step is critical to prevent moisture condensation on the hygroscopic powder, which would lead to inaccurate weight measurements.

Review the Certificate of Analysis (CoA) for the specific lot of the standard. Note the purity, water content, and any residual solvents. These values are essential for calculating the true concentration of the active substance. Unless the CoA specifies a potency, the standard is typically assumed to be 100% pure for compendial purposes.[13]

Primary Stock Solution Preparation (e.g., 1000 µg/mL)

The preparation of an accurate stock solution is the most critical step. All subsequent dilutions will depend on its correctness.

Calculation of Required Mass:

To prepare a stock solution with a specific concentration of the active moiety (1,6'-Di-HABA Kanamycin A), the weighed mass must be corrected for its purity and the mass of the sulfate salt. The molecular weight of 1,6'-Di-HABA Kanamycin A is approximately 784.78 g/mol .[9] The molecular weight of Kanamycin A Sulfate is 582.58 g/mol .[14]

Mass to Weigh (mg) = (Desired Concentration (µg/mL) × Volume (mL)) / (Purity (%) × 1000 µg/mg)

Example for a 1000 µg/mL stock in 10.0 mL:

Assuming a purity of 98.0%: Mass = (1000 µg/mL × 10.0 mL) / (0.98 × 1000 µg/mg) = 10.20 mg

Step-by-Step Procedure:

-

Weighing: Accurately weigh the calculated amount of 1,6'-Di-HABA Kanamycin A Sulfate powder (e.g., 10.20 mg) using a calibrated analytical balance. Use an appropriate weighing vessel (e.g., weighing paper or a small beaker).

-

Transfer: Carefully transfer the weighed powder into a 10.0 mL Class A volumetric flask.

-

Dissolution: Add approximately 7-8 mL of HPLC-grade water to the flask. Kanamycin sulfate is freely soluble in water.[4][10] Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicate for a few minutes to ensure complete dissolution.

-

Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add HPLC-grade water to the mark. Use a pipette for the final drops to ensure accuracy.

-

Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

-

Filtration and Storage: Filter the stock solution through a 0.22 µm sterile filter into a clean, labeled amber vial. Store the stock solution at 2-8°C.[12] For long-term storage (months), aliquoting and storing at -20°C is recommended to minimize freeze-thaw cycles.[15]

Working Standard Dilutions

Working standards are prepared by serially diluting the primary stock solution. The concentration range should be appropriate for the intended analytical method (e.g., for constructing a calibration curve for an HPLC assay).

| Working Standard ID | Concentration (µg/mL) | Volume of Stock (1000 µg/mL) | Final Volume (mL) | Diluent Volume (mL) |

| WS-1 | 100 | 1.0 mL | 10.0 | 9.0 mL |

| WS-2 | 50 | 0.5 mL | 10.0 | 9.5 mL |

| WS-3 | 25 | 0.25 mL | 10.0 | 9.75 mL |

| WS-4 | 10 | 0.1 mL | 10.0 | 9.9 mL |

| WS-5 | 1 | 0.1 mL of WS-1 | 10.0 | 9.9 mL |

Procedure for preparing WS-1 (100 µg/mL):

-

Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10.0 mL Class A volumetric flask.

-

Add HPLC-grade water to the mark.

-

Cap and invert the flask multiple times to ensure homogeneity.

-

Transfer to a labeled vial for immediate use or short-term storage at 2-8°C.

Quality Control, Stability, and Validation

A protocol is only trustworthy if it is self-validating. The stability and accuracy of the prepared standards are paramount for generating reliable data.

-

pH: The stability of Kanamycin solutions is optimal in a slightly acidic pH range of 4.5 to 5.5.[11] While HPLC-grade water is typically sufficient, for long-term stability, verifying the pH and adjusting if necessary can be beneficial.

-

Light Sensitivity: Kanamycin solutions are sensitive to light.[11] Always store solutions in amber or opaque containers to prevent photodegradation.[12]

-

Stability: Aqueous solutions of Kanamycin sulfate are generally stable for 24 hours at room temperature and for longer periods when refrigerated (2-8°C).[16] Some data suggests stability for up to 5 days at 37°C and for a month in sealed agar plates at 2-8°C.[10] However, for quantitative analytical standards, it is best practice to prepare fresh working solutions daily from a refrigerated stock. Stock solutions stored at -20°C can be stable for up to six months.[15]

-

Verification: The concentration of the primary stock solution can be verified using a validated analytical method, such as HPLC-UV or LC-MS, against a previously qualified standard or a certified reference material (CRM) from a pharmacopeia if available.[17]

Experimental Workflow Diagram

Caption: Workflow for preparing 1,6'-Di-HABA Kanamycin A Sulfate standards.

Safety Precautions

1,6'-Di-HABA Kanamycin A Sulfate is suspected of damaging fertility or the unborn child and may cause skin, eye, and respiratory irritation.[2][14]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the powder and solutions.

-

Handling Powder: Handle the dry powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Disposal: Dispose of all waste materials according to institutional and local regulations for chemical waste.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Inconsistent analytical results | Standard degradation | Prepare fresh working standards daily. Verify storage conditions (temperature, light protection). Aliquot stock solution to avoid repeated freeze-thaw cycles. |

| Inaccurate initial weighing | Recalibrate analytical balance. Ensure standard is equilibrated to room temperature before weighing. | |

| Pipetting/dilution error | Use calibrated pipettes. Ensure proper pipetting technique. Re-prepare dilutions. | |

| Precipitate in solution | Exceeded solubility limit or incompatible solvent | Ensure complete dissolution before bringing to final volume. Use only high-purity water as the solvent.[12] |

| Contamination | Filter the solution. Use sterile techniques and equipment to prevent microbial growth.[11] | |

| Low instrumental response | Incorrect concentration calculation | Double-check calculations, ensuring correction for purity, water content, and salt form from the CoA. |

| Standard degradation | Prepare a fresh stock solution from the powder. |

References

-

Creative Diagnostics. (2025, February 17). Preparation and Storage of Kanamycin Solution. Available from: [Link]

-

Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1902. Available from: [Link]

-

Creative Diagnostics. (2025, February 17). Common Problems and Solutions of Kanamycin in Experiments. Available from: [Link]

-

Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. ProQuest. Available from: [Link]

-

Genaxxon bioscience. (n.d.). Kanamycin sulfate 50 mg/mL. Available from: [Link]

-

Sun, Y., et al. (2012). Determination and dynamics of kanamycin A residue in soil by HPLC with SPE and precolumn derivatization. Taylor & Francis Online. Available from: [Link]

-

National Institutes of Health (NIH), PubChem. (n.d.). Kanamycin. CID 6032. Available from: [Link]

-

MDPI. (2019, May 17). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules. Available from: [Link]

-

Longdom Publishing. (2015, January 15). Determination of Kanamycin Plasma Levels Using LC-MS and Its Pharmacokinetics in Patients with Multidrug- Resistant Tuberculosis. Journal of Infectious Diseases & Therapy. Available from: [Link]

- Google Groups. (n.d.). Kanamycin Stability, & Mysterious Orange Colonies.

-

American Academy of Pediatrics. (1972). STABILITY OF ANTIBIOTICS IN PARENTERAL SOLUTIONS. Pediatrics, 49(1), 22–29. Available from: [Link]

- Google Patents. (n.d.). US2931798A - Kanamycin and processes for the preparation thereof.

-

NovoPro. (n.d.). Kanamycin Stock Solution Preparation and Recipe. Available from: [Link]

-

UBPBio. (n.d.). Kanamycin Sulfate. Available from: [Link]

-

CuriRx. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Available from: [Link]

-

Consumer Product Testing Company. (n.d.). USP Antibiotic Potency Testing Methods. Available from: [Link]

-

uspbpep.com. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Available from: [Link]

-

Alkemist. (n.d.). Kanamycin Sulfate (CAS 25389-94-0) | Antibiotic. Available from: [Link]

-

National Institutes of Health (NIH), PubChem. (n.d.). Kanamycin A Sulfate. CID 441374. Available from: [Link]

Sources

- 1. Kanamycinsulfat 50 mg/mL [genaxxon.com]

- 2. Kanamycin A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. yeasenbio.com [yeasenbio.com]

- 4. toku-e.com [toku-e.com]

- 5. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. usp.org [usp.org]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. Buy Online TRC - 1,6'-Di-HABA Kanamycin A Sulfate Salt | LGC Standards [lgcstandards.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. uspbpep.com [uspbpep.com]

- 14. Kanamycin Sulfate (CAS 25389-94-0) | Antibiotic by Alkemist | Alkemist [alkemist.org]

- 15. ubpbio.com [ubpbio.com]

- 16. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 硫酸卡那霉素 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Quantitative Determination of 1,6'-Di-HABA Kanamycin A Sulfate via HPAEC-PAD

Abstract

This application note details the development and validation of a quantitative assay for 1,6'-Di-HABA Kanamycin A Sulfate , a critical process-related impurity formed during the synthesis of Amikacin. Due to the lack of UV-absorbing chromophores in aminoglycosides, traditional RP-HPLC-UV is insufficient without complex derivatization. This protocol utilizes High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) , the authoritative "gold standard" aligned with USP and EP monographs. This guide provides mechanistic insights into the separation, step-by-step instrument parameters, and a self-validating framework for determining Relative Response Factors (RRF).

Introduction & Chemical Basis[1][2]

The Synthesis & Impurity Pathway

Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A.[1] The synthesis involves the acylation of the N-1 amino group of Kanamycin A with L-(-)-4-amino-2-hydroxybutyric acid (L-HABA).

-

Target Reaction: Acylation at N-1 yields Amikacin.

-

Over-Acylation: If the reaction is not strictly controlled, a second HABA group attaches to the N-6' position, generating 1,6'-Di-HABA Kanamycin A (identified as Impurity I in the European Pharmacopoeia).

This impurity is structurally similar to the active pharmaceutical ingredient (API) but possesses altered basicity and potency, necessitating strict quantification limits (typically < 0.5%).

Analytical Challenge: Why HPAEC-PAD?

Aminoglycosides are highly polar, polycationic, and lack significant UV absorption.

-

RP-HPLC limitations: Requires ion-pairing agents (e.g., PFPA) or pre-column derivatization (e.g., TNBS), which introduces variability and stability issues.

-

HPAEC-PAD advantage: At high pH (pH > 12), the hydroxyl groups of aminoglycosides partially ionize (

). Anion exchange columns separate these oxyanions based on charge density and size. The Pulsed Amperometric Detector (PAD) oxidizes the amine/hydroxyl groups on a gold electrode, providing high sensitivity (femtomole levels) without derivatization.

Figure 1: Synthetic pathway showing the formation of 1,6'-Di-HABA Kanamycin A via over-acylation.

Experimental Protocol

Reagents and Standards

-

Water: 18.2 MΩ·cm, degassed. Critical: Must be carbonate-free. Dissolved CO₂ forms carbonate ions, which bind strongly to anion exchange columns, causing retention time shifts.

-

Mobile Phase A: 50% Sodium Hydroxide (NaOH) solution (low carbonate grade).

-

Reference Standard: 1,6'-Di-HABA Kanamycin A Sulfate (Custom Synthesis or USP/EP Reference Standard).

Chromatographic Conditions

The separation utilizes a macroporous anion exchange column optimized for aminoglycosides.

| Parameter | Setting | Rationale |

| Column | Dionex CarboPac MA1 (4 × 250 mm) or equivalent | Macroporous resin facilitates mass transfer of bulky aminoglycosides. |

| Guard Column | CarboPac MA1 Guard (4 × 50 mm) | Protects analytical column from matrix fouling. |

| Column Temp | 30°C | Maintains reproducible kinetics and viscosity. |

| Flow Rate | 0.5 mL/min | Optimized for electrochemical oxidation efficiency. |

| Mobile Phase | Isocratic: 115 mM NaOH | High pH ensures ionization of hydroxyls for anion exchange retention. |

| Run Time | 35 Minutes | Ensures elution of late-eluting di-substituted impurities. |

PAD Detector Waveform (Quadruple Potential)

Use a Gold (Au) working electrode with an Ag/AgCl reference.[2] The waveform cleans the electrode surface between measurements to prevent fouling by oxidation products.

| Time (sec) | Potential (V) | Integration | Function |

| 0.00 | +0.10 | - | Start |

| 0.20 | +0.10 | Begin | Sample Detection (Oxidation) |

| 0.40 | +0.10 | End | End Integration |

| 0.41 | -2.00 | - | Oxide Reduction (Cleaning) |

| 0.42 | -2.00 | - | Oxide Reduction (Cleaning) |

| 0.43 | +0.60 | - | Gold Oxide Formation (Surface Prep) |

| 0.44 | -0.10 | - | Re-equilibration |

| 0.50 | -0.10 | - | End Cycle |

Method Validation & Quantification Strategy

System Suitability

Before analyzing samples, the system must pass the following criteria using a resolution solution (Amikacin + Impurities):

-

Resolution (

): > 3.0 between Kanamycin A and Amikacin. -

Tailing Factor (

): 0.8 – 1.5 for the Amikacin peak. -

Precision: RSD < 2.0% for peak area (n=6 injections).

Determination of Relative Response Factor (RRF)

Because PAD response depends on the number of oxidizable groups, 1,6'-Di-HABA (larger molecule, more functional groups) may have a different response per unit mass than Amikacin.

Protocol for RRF:

-

Prepare equimolar solutions (

) of Amikacin Reference Standard ( -

Inject in triplicate.

-

Calculate RRF using the formula:

-

Application: If an authentic standard of the impurity is not available for routine testing, use the established RRF to correct the area of the impurity peak in the sample:

Note: For aminoglycosides in PAD, RRFs are often close to 1.0 but must be experimentally verified during validation.

Linearity and Range

-

Range: From LOQ (typically ~0.05 µg/mL) to 120% of the specification limit.

-

Criterion:

.[3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Workflow Diagram

Figure 2: Operational workflow for the quantitative assay of Amikacin impurities.

Troubleshooting & Expert Insights

Baseline Drift

-

Cause: Carbonate contamination in the NaOH eluent.

-

Fix: Use 50% w/w NaOH solution (low carbonate) rather than pellets. Keep eluent under a helium or nitrogen blanket to prevent CO₂ absorption from air.

Loss of Sensitivity

-

Cause: Gold electrode fouling.

-

Fix: If response drops >10%, polish the gold electrode with alumina slurry or execute a stronger electrochemical cleaning cycle (e.g., +2.0V for 100ms) periodically.

Retention Time Shifts

-

Cause: Hydroxide concentration variability.

-

Fix: Aminoglycoside retention is extremely sensitive to [OH-]. Prepare mobile phases gravimetrically (by weight) rather than volumetrically for higher precision.

References

-

European Pharmacopoeia (Ph.[3][4] Eur.). Amikacin Sulfate Monograph 10.0. (Defines Impurity I as 1,6'-bis(4-amino-2-hydroxybutanoyl)kanamycin A). [Link]

-

Jankowiak, A., et al. (2019). Electrochemical detection of aminoglycosides: A review. Journal of Pharmaceutical and Biomedical Analysis. (Mechanistic insight into PAD). [Link]

Sources

Application Notes and Protocols for 1,6'-Di-HABA Kanamycin A Sulfate in Competitive Binding Assays

Introduction: Unveiling Aminoglycoside-RNA Interactions with a Chromogenic Probe

Aminoglycoside antibiotics, such as Kanamycin A, are potent inhibitors of bacterial protein synthesis, exerting their therapeutic effect by binding to specific RNA sequences within the bacterial ribosome, most notably the aminoacyl-tRNA site (A-site) of the 16S rRNA.[1][2] This interaction disrupts the fidelity of translation, leading to the production of non-functional proteins and ultimately, bacterial cell death.[2] The study of these interactions is paramount for understanding antibiotic mechanisms, overcoming resistance, and developing novel RNA-targeting therapeutics.

1,6'-Di-HABA Kanamycin A Sulfate is a novel probe designed for the facile investigation of these critical molecular interactions. This synthetic derivative of Kanamycin A is functionalized at the 1 and 6' positions with 4-hydroxyazobenzene-2-carboxylic acid (HABA), a chromogenic moiety. This modification transforms the aminoglycoside into a powerful tool for competitive binding assays, allowing for the colorimetric detection and quantification of binding events. The strategic placement of the HABA groups is informed by the understanding that modifications to the aminoglycoside scaffold can modulate its binding affinity and specificity for its RNA target.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,6'-Di-HABA Kanamycin A Sulfate in competitive binding assays to screen for and characterize compounds that target the aminoglycoside binding site on RNA.

Principle of the Competitive Binding Assay

The competitive binding assay utilizing 1,6'-Di-HABA Kanamycin A Sulfate is predicated on the displacement of the colored probe from its RNA target by a competing, unlabeled ligand. The HABA moiety imparts a distinct absorbance signature to the Kanamycin A molecule. When 1,6'-Di-HABA Kanamycin A Sulfate is bound to its target RNA, its spectrophotometric properties are altered. In a competitive assay format, a test compound that also binds to the same site on the RNA will displace the 1,6'-Di-HABA Kanamycin A probe, leading to a measurable change in the solution's absorbance. This change is directly proportional to the binding affinity and concentration of the test compound.

The assay can be performed in a high-throughput format, making it an ideal tool for screening large compound libraries for potential inhibitors of aminoglycoside-RNA interactions.

Experimental Workflow & Signaling Pathway

The experimental workflow for a typical competitive binding assay is depicted below. The core principle involves the competition between the labeled probe (1,6'-Di-HABA Kanamycin A) and an unlabeled test compound for binding to the target RNA.

Caption: Competitive binding assay workflow.

The underlying molecular interaction involves the binding of the aminoglycoside to the major groove of the target RNA, a process that is disrupted by competing ligands.

Caption: Molecular basis of competitive binding.

Detailed Experimental Protocol

This protocol provides a framework for a competitive binding assay in a 96-well plate format. Optimization of concentrations and incubation times is recommended for specific RNA targets and experimental conditions.

Reagent Preparation

-

Assay Buffer: 10 mM HEPES, pH 7.5, 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20. Filter sterilize and store at 4°C.

-

RNA Target Stock Solution: Prepare a stock solution of the target RNA (e.g., a synthetic 27-nucleotide mimic of the bacterial 16S rRNA A-site) at 10 µM in RNase-free water. Store at -80°C in aliquots. Before use, dilute to the desired working concentration in Assay Buffer. The optimal final concentration should be determined empirically but a starting point of 100-200 nM is recommended.

-

1,6'-Di-HABA Kanamycin A Sulfate Stock Solution: Prepare a 1 mM stock solution in RNase-free water. Store at -20°C in light-protected aliquots.

-

Test Compound Stock Solutions: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

Assay Procedure

-

Prepare RNA-Probe Complex: In a microcentrifuge tube, prepare a solution containing the RNA target and 1,6'-Di-HABA Kanamycin A Sulfate in Assay Buffer. The final concentration of the probe should be in the low micromolar range (e.g., 1-5 µM), and the RNA concentration should be in slight excess to ensure saturation. Incubate at room temperature for 30 minutes to allow for binding equilibrium to be reached.

-

Prepare Test Compound Dilutions: Perform serial dilutions of the test compounds in Assay Buffer in a separate 96-well plate. A typical concentration range for screening would be from 100 µM down to 10 nM. Include a vehicle control (e.g., DMSO) and a no-competitor control.

-

Assay Plate Setup:

-

Add 50 µL of the RNA-probe complex to each well of a clear, flat-bottom 96-well plate.

-

Add 50 µL of the diluted test compounds (or controls) to the corresponding wells.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Measure the absorbance of each well at the wavelength of maximum absorbance for the HABA chromophore (typically around 350-500 nm, which should be empirically determined for the 1,6'-Di-HABA Kanamycin A-RNA complex).

Data Analysis

-

Calculate Percent Inhibition: The percentage of inhibition for each test compound concentration can be calculated using the following formula:

Where:

-

Abs_control is the absorbance of the RNA-probe complex without any competitor.

-

Abs_sample is the absorbance of the RNA-probe complex with the test compound.

-

Abs_blank is the absorbance of the buffer alone.

-

-

Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the probe binding.

Quantitative Data Summary

The following table provides representative parameters for setting up a competitive binding assay. These values should be optimized for each specific experimental system.

| Parameter | Recommended Starting Range | Notes |

| RNA Target Concentration | 100 - 500 nM | Should be above the Kd of the probe-RNA interaction. |

| 1,6'-Di-HABA Kanamycin A Sulfate Concentration | 1 - 10 µM | The concentration should provide a robust absorbance signal. |

| Test Compound Concentration Range | 10 nM - 100 µM | A wide range is recommended for initial screening. |

| Incubation Time | 30 - 60 minutes | Should be sufficient to reach binding equilibrium. |

| Assay Volume | 100 - 200 µL | Dependent on the microplate format. |

| Absorbance Wavelength | ~350-500 nm | Must be empirically determined. |

Troubleshooting and Considerations

-

High Background Signal: Ensure that the assay buffer components do not interfere with the absorbance readings. Test compounds that are colored may also interfere and require appropriate controls.

-

Low Signal-to-Noise Ratio: Optimize the concentrations of the RNA target and the probe. Ensure that the chosen wavelength for absorbance measurement is optimal.

-

Precipitation of Compounds: Check the solubility of test compounds in the assay buffer. The final concentration of organic solvents (e.g., DMSO) should be kept low (typically ≤1%).

-

RNase Contamination: Use RNase-free reagents and consumables to prevent the degradation of the RNA target.

Conclusion

1,6'-Di-HABA Kanamycin A Sulfate is a valuable tool for the study of aminoglycoside-RNA interactions. The competitive binding assay described herein offers a robust, scalable, and colorimetric method for the discovery and characterization of novel RNA-targeting molecules. By providing a deeper understanding of the molecular basis of these interactions, this technology can accelerate the development of new therapeutics to combat bacterial infections and potentially treat other diseases where RNA is a key player.

References

- Chandra, S., Bargujar, S., Nirwal, R. and Yadav, N. (2013). Synthesis, Spectral Characterization and Biological Evaluation of Copper (II) and Nickel (II) Complexes with Thiosemicarbazones Derived from a Bidentate Schiff Base. Spectrochimica Acta A: Molecular Biomolecular Spectroscopy, 10691-10698.

- Chiyanzu, I., Hansell, E., Gut, J., Rosenthal, P. J., McKerrow, J. H., & Chibale, K. (2003). Synthesis and evaluation of isatins and thiosemicarbazone derivatives against cruzain, falcipain-2 and rhodesain. Bioorganic & medicinal chemistry letters, 13(19), 3527–3530.

- Dzulkifli, N. N., Farina, Y., Yamin, B. M., Babaa, I., & Tiekink, E. R. T. (2011). 3-[(E)-(4-Chloro-benzyl-idene)amino]-1-phenyl-thio-urea. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o309.

- Finch, R. A., Liu, M., Grill, S. P., Rose, W. C., Loomis, R., Vasquez, K. M., Cheng, Y., & Sartorelli, A. C. (2000). Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical pharmacology, 59(8), 983–991.

- Halder, S., Paul, P., Peng, S.-M., Lee, G.-H., Mukherjee, A., Dutta, S., Sanyal, U., & Bhattacharya, S. (2012). Benzaldehyde Thiosemicarbazone Complexes of Platinum: Syntheses, Structures and Cytotoxic Properties. Polyhedron, 45(1), 177-184.

-

Impact of L-HABA on aminoglycoside-rRNA interaction. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]